molecular formula C11H13N3O2S B1306856 N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide CAS No. 26036-14-6

N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide

Cat. No. B1306856
CAS RN: 26036-14-6
M. Wt: 251.31 g/mol
InChI Key: KDHNQIHXNNSFLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide and related compounds involves the reaction of isothiocyanatobenzene derivatives with hydrazine hydrate to form hydrazinecarbothioamide intermediates. These intermediates can then undergo condensation with various aromatic aldehydes to yield a range of arylidene-hydrazinyl-thiazolines and their precursors . Additionally, the reaction of N-substituted alkenylidene hydrazinecarbothioamides with tetracyanoethylene (TCNE) in anhydrous THF at room temperature leads to the formation of stereoselective 1,3-thiazole compounds without the need for a catalyst . The synthesis of these compounds is characterized by spectroscopic methods, including mass spectrometry, to confirm their structures .

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is often confirmed using single-crystal X-ray diffraction analysis. This technique allows for the determination of the crystal and molecular structure, providing insights into the conformation and configuration of the molecules . Density functional theory (DFT) studies, including calculations of molecular geometry and vibrational frequencies, are also employed to explain the stability and geometry of these compounds . The use of various NMR techniques, such as COSY and HSQC, further aids in the complete structural assignment of the compounds .

Chemical Reactions Analysis

Hydrazinecarbothioamides exhibit reactivity that leads to the formation of various heterocyclic rings. For instance, the reaction with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate can yield a variety of heterocyclic compounds, such as pyrazole and triazole derivatives . The reaction pathways and intermediates are often studied using different spectral techniques, including IR, NMR, and MS, to fully characterize the products .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives are determined through a combination of elemental analysis, FT-IR, NMR, UV-Vis spectra, and thermal analyses . The electronic spectra and magnetic measurements can reveal the geometry of metal complexes, such as the octahedral structure of a nickel(II) complex with a hydrazinecarbothioamide ligand . Additionally, the cytotoxic effects of these compounds are evaluated using cell culture studies, which can indicate potential biological activities .

Scientific Research Applications

Antitumor Properties and Chemotherapy Applications

A study by Hussein et al. (2015) synthesized dioxomolybdenum(VI) complexes with N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide derivatives. These complexes were found to bind with calf thymus DNA and exhibited significant cytotoxicity against the HCT 116 human colorectal cell line, outperforming the standard drug 5-fluorouracil. This suggests their potential use in chemotherapy.

Corrosion Inhibition

Prakashaiah et al. (2018) investigated thiosemicarbazone derivatives, including compounds similar to N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide, for their corrosion inhibition properties on aluminum alloy in saline environments. The study Prakashaiah et al. (2018) revealed that these compounds effectively form a protective layer on the alloy surface, offering a promising approach for corrosion protection.

Bioimaging and Intracellular Detection

Patil et al. (2018) synthesized a fluorescent chemosensor based on monoterpenoid derivatives for selective detection of Zn2+ and Mg2+ ions. The study Patil et al. (2018) demonstrated that this receptor shows fluorescence enhancement upon binding with the ions, making it suitable for bioimaging and monitoring intracellular ion concentrations.

Safety And Hazards

The safety and hazards associated with N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide are not specified in the available resources. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide holds immense potential in scientific research1. Its unique properties allow for diverse applications, ranging from drug development to catalysis1. Future research could explore these applications further and uncover new uses for this compound.


Please note that this analysis is based on the available online resources and may not cover all aspects of the compound. For a more comprehensive analysis, please refer to relevant scientific literature and databases.


properties

IUPAC Name

1-[(3-hydroxybenzoyl)amino]-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-2-6-12-11(17)14-13-10(16)8-4-3-5-9(15)7-8/h2-5,7,15H,1,6H2,(H,13,16)(H2,12,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHNQIHXNNSFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide

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